3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol
Overview
Description
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is a chemical compound with the molecular formula C10H14N2O5 and a molecular weight of 242.23 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an optical reagent and has shown high specificity in in vitro tests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol typically involves the reaction of 3-(methylamino)-4-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently reacts with the phenol group to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Reduction: 3-[3-(Methylamino)-4-aminophenoxy]propane-1,2-diol.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propane-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Contains a nitro group but lacks the methylamino and propane-1,2-diol moieties, limiting its applications.
Uniqueness
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .
Properties
IUPAC Name |
3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-11-9-4-8(17-6-7(14)5-13)2-3-10(9)12(15)16/h2-4,7,11,13-14H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHDQOGKXFJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868556 | |
Record name | 2-Nitro-5-glyceryl methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80062-31-3 | |
Record name | 2-Nitro-5-glyceryl methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80062-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-(Methylamino)-4-nitrophenoxy)-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080062313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-5-glyceryl methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-GLYCERYL METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6YE3133F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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